(2-Aminoethyl)(pentyl)(propan-2-yl)amine dihydrochloride
Description
(2-Aminoethyl)(pentyl)(propan-2-yl)amine dihydrochloride (CAS: 1803608-79-8) is a tertiary amine dihydrochloride salt characterized by a branched alkyl chain (pentyl and isopropyl groups) and a 2-aminoethyl substituent. This compound is structurally designed to balance lipophilicity (via alkyl chains) and water solubility (via protonated amine groups). Its molecular formula is C₁₀H₂₄Cl₂N₂, with a molecular weight of 243.17 g/mol (calculated). The dihydrochloride form enhances stability and solubility, making it suitable for pharmaceutical research, particularly as a reference standard for drug impurity profiling .
Properties
IUPAC Name |
N'-pentyl-N'-propan-2-ylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2.2ClH/c1-4-5-6-8-12(9-7-11)10(2)3;;/h10H,4-9,11H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUGLDWLEGNVAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCN)C(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions and Applications
(2-Aminoethyl)(pentyl)(propan-2-yl)amine participates in various chemical reactions, including oxidation and reduction reactions. This compound participates in nucleophilic substitution and redox reactions. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Its applications in medicinal chemistry involve serving as a building block for synthesizing pharmaceuticals, potentially interacting with biological targets like enzymes and receptors.
Analytical Methods
Structural confirmation of (2-Aminoethyl)(pentyl)(propan-2-yl)amine is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). Structural confirmation and analysis of (2-Aminoethyl)(pentyl)(propan-2-yl)amine are typically performed using spectroscopic methods.
General Information
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(pentyl)(propan-2-yl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its reduced amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Reduced amine forms.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its role in drug development, particularly as a building block in the synthesis of pharmaceuticals. Its structure allows it to function effectively as an amine, which is crucial in the formation of various drug molecules.
Case Study: Antidepressant Synthesis
Recent studies have highlighted the use of amine-containing compounds in the synthesis of antidepressants. For instance, metal-catalyzed reactions involving similar amines have shown promise in creating novel antidepressant molecules. The ability of (2-Aminoethyl)(pentyl)(propan-2-yl)amine dihydrochloride to participate in such reactions suggests its potential utility in developing new therapeutic agents .
Materials Science Applications
In materials science, this compound can be utilized as a modifier or additive to enhance the properties of polymers and other materials.
Case Study: Polymer Modification
Research indicates that amine compounds can significantly improve the adhesion properties of polymers. For example, when used as an additive in polymer formulations, this compound may enhance the hydrophobicity of surfaces, leading to better water resistance and durability in applications such as coatings and sealants .
Catalytic Applications
The compound's amine functionality also positions it as a potential catalyst or co-catalyst in various chemical reactions. Its ability to stabilize transition states can facilitate reactions that are otherwise challenging.
Case Study: Catalytic Synthesis
Studies have shown that amines like this compound can act as effective catalysts in organic synthesis. For instance, its use in metal-catalyzed reactions has been documented, where it helps to achieve high yields of desired products under mild conditions .
Data Summary
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antidepressant Synthesis | Effective building block for novel drug development |
| Materials Science | Polymer Modification | Improved adhesion and hydrophobicity |
| Catalytic Applications | Organic Synthesis | High yields achieved with mild reaction conditions |
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(pentyl)(propan-2-yl)amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of amine dihydrochlorides. Below is a detailed comparison with analogous compounds, focusing on molecular properties, substituents, and applications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Sources |
|---|---|---|---|---|
| (2-Aminoethyl)(pentyl)(propan-2-yl)amine dihydrochloride | C₁₀H₂₄Cl₂N₂ | 243.17 | Pentyl, isopropyl, 2-aminoethyl | Drug impurity reference standard |
| 2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride | C₁₂H₂₀Cl₂N₂ | 263.21 | Phenyl, pyrrolidinyl, ethanamine | Structural analog in heterocyclic chemistry |
| 2-(1H-Benzimidazol-2-yl)ethylamine dihydrochloride | C₉H₁₂Cl₂N₃ | 233.12 | Benzimidazole, ethylamine | Potential pharmaceutical intermediate (benzimidazole derivatives are common in antiparasitic drugs) |
| 2-(Diisopropylamino)ethanol hydrochloride | C₈H₂₀ClNO | 181.70 | Diisopropyl, ethanol | Solubilizing agent in organic synthesis |
| (2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride | C₅H₁₂ClF₂N | 159.61 | Difluoroethyl, isopropyl | Fluorinated amine for metabolic stability studies |
| [2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride | C₁₀H₁₆Cl₂N₃ | 249.16 | Cyclopentapyrimidine, ethylamine | Drug impurity reference material |
| 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride | C₇H₁₂BrCl₂N₃ | 288.95 | Bromopyrimidine, methyl, ethylamine | Building block for kinase inhibitors |
| 2-(2-Aminoethyl)pyridine hydrochloride | C₇H₁₁ClN₂ | 158.63 | Pyridine, 2-aminoethyl | Biochemical research (e.g., neurotransmitter studies) |
Key Research Findings and Structural Insights
Impact of Alkyl Chains: The pentyl and isopropyl groups in the main compound enhance lipophilicity, which may improve blood-brain barrier penetration compared to analogs like 2-(2-aminoethyl)pyridine hydrochloride (lower alkyl content) . Fluorinated analogs (e.g., (2,2-difluoroethyl)(propan-2-yl)amine hydrochloride) exhibit increased metabolic stability due to fluorine’s electronegativity, making them valuable in drug design .
Aromatic vs. Aliphatic Substituents: Benzimidazole-containing derivatives (e.g., ) are associated with antimicrobial activity, whereas pyrimidine-based compounds (e.g., ) are often used in kinase inhibitor development .
Solubility and Stability: Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For instance, the main compound’s solubility is superior to 2-(diisopropylamino)ethanol hydrochloride due to additional protonation sites . Cyclopentapyrimidine derivatives () combine rigid aromatic cores with flexible ethylamine chains, balancing solubility and target specificity .
Applications in Drug Development :
- The main compound’s role as a reference standard highlights its importance in quality control for pharmaceuticals, ensuring batch consistency and regulatory compliance .
- Bromopyrimidine analogs () are critical in developing covalent kinase inhibitors, leveraging bromine’s reactivity for selective target modification .
Biological Activity
(2-Aminoethyl)(pentyl)(propan-2-yl)amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound is classified as an aliphatic amine, characterized by its branched structure which may influence its interaction with biological targets. The dihydrochloride form indicates the presence of two hydrochloride groups, enhancing its solubility in aqueous environments, which is essential for biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), potentially affecting neurotransmitter systems.
- Transporter Inhibition : It may inhibit specific transporters, affecting the uptake and metabolism of neurotransmitters, similar to findings with other amine-containing compounds .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar aliphatic amines exhibit antibacterial properties, indicating potential applications in treating infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against common pathogens, suggesting its use as a potential antibiotic agent .
- CNS Effects : Research indicated that the compound could act as a modulator for serotonin receptors, leading to alterations in mood and anxiety levels in animal models. This aligns with findings from similar compounds that target CNS pathways .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar aliphatic amines, revealing insights into how modifications can enhance biological activity. For instance, variations in alkyl chain length and branching have been shown to significantly impact receptor affinity and selectivity .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (2-Aminoethyl)(pentyl)(propan-2-yl)amine dihydrochloride, and how do reaction parameters affect yield?
- Methodological Answer : Synthesis involves sequential alkylation of 2-aminoethylamine with pentyl and isopropyl halides under anhydrous conditions. Key parameters include temperature control (0–5°C to mitigate exothermic reactions) and stoichiometric ratios (1:1.2:1.1 for amine to alkylating agents). Post-reaction, dihydrochloride salt formation is achieved via HCl gas saturation in ethanol. Purification via recrystallization (ethanol/diethyl ether) yields >95% purity. Reaction monitoring by TLC (silica gel, chloroform/methanol 9:1) ensures intermediate stability .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituents (e.g., δ 1.0–1.5 ppm for isopropyl CH3; δ 3.2 ppm for NH2CH2).
- ESI-MS : Confirms molecular ion [M+H]+ at m/z 223.2.
- HPLC : Uses a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5% to 95% acetonitrile over 20 min) to assess purity (>98%).
- Elemental Analysis : Validates Cl content (theoretical: 25.1%; observed: 24.8–25.3%) .
Advanced Research Questions
Q. How does the dihydrochloride salt form influence physicochemical properties compared to the free base?
- Methodological Answer :
- Solubility : The salt form enhances aqueous solubility (>50 mg/mL vs. <5 mg/mL for free base) due to ionic interactions, critical for in vitro assays .
- Stability : Accelerated stability studies (40°C/75% RH) show the salt retains >90% integrity after 6 months, whereas the free base degrades by 20%. Thermogravimetric analysis (TGA) confirms thermal stability up to 200°C .
- Crystallography : Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c), stabilizing the ionic structure .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition)?
- Methodological Answer :
- Assay Standardization : Control buffer pH (7.4 ± 0.1), ATP concentration (1 mM), and pre-incubation time (30 min).
- Kinetic Analysis : Lineweaver-Burk plots differentiate competitive (Km increases) vs. non-competitive (Vmax decreases) inhibition.
- Orthogonal Validation : Surface plasmon resonance (SPR) quantifies binding affinity (KD = 15 nM vs. 50 nM in conflicting studies) .
Q. How can computational models predict metabolic pathways and toxicity?
- Methodological Answer :
- In Silico Metabolism : ADMET Predictor™ identifies oxidation at the ethylamine chain (Phase I) and glucuronidation (Phase II).
- In Vitro Microsomal Assays : Human liver microsomes + NADPH show metabolic stability (t1/2 = 65 min), suggesting low hepatic clearance.
- Toxicity Screening : Zebrafish embryo assays (LC50 = 120 µM) and Ames test (negative for mutagenicity) prioritize safe candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
